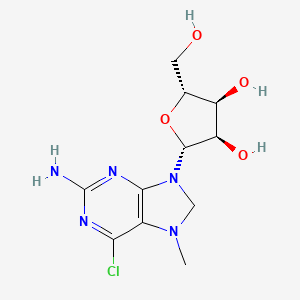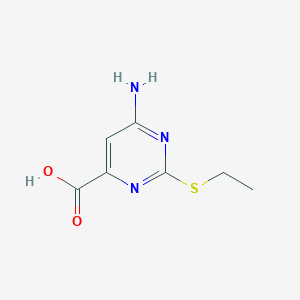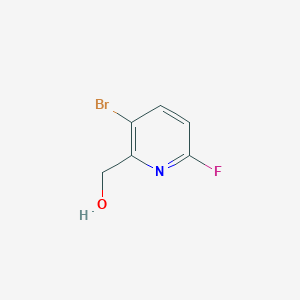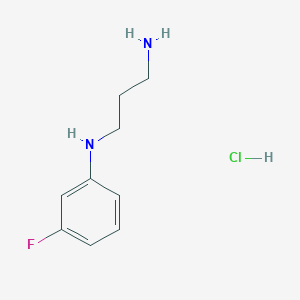
2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine
Overview
Description
2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine is a pharmaceutical compound used in the treatment of certain viral infections, including hepatitis C and human immunodeficiency virus (HIV). It exhibits antiviral activity by inhibiting viral replication .
Molecular Structure Analysis
The molecular formula of this compound is C11H16ClN5O4 and its molecular weight is 317.73 . The IUPAC name is (2R,3R,4S,5R)-2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that purine nucleoside analogs can inhibit DNA synthesis and induce apoptosis .Scientific Research Applications
Synthesis of Novel Derivatives
Research has demonstrated the synthesis of novel derivatives from 2-amino-9-(β-D-ribofuranosyl)purine. These derivatives include 3-(β-D-ribofuranosyl)-imidazo-[1,2a]purine, 3-(β-D-ribofuranosyl)-5-methylimidazo-[1,2a]purine, among others. These compounds have been isolated, purified, and characterized by various methods, including MS, NMR, fluorescence, and UV spectroscopy. The fluorescence properties of these derivatives differ from the starting compound, and their quantum yields are considerably lower (Virta et al., 2004).
Conversion into Isoguanosine and Derivatives
Another study focused on the conversion of guanosine into isoguanosine and derivatives. This conversion involved treatment of 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with various compounds to produce different derivatives, such as 6-[(4-methylphenyl)thio]-2-oxo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine. These derivatives were obtained in satisfactory yields (Divakar et al., 1991).
Hydrolysis and Decomposition Studies
The hydrolytic decomposition of 2-amino- and 2-methyl-9-(β-D-ribofuranosyl)purines has been analyzed under acidic conditions. This study revealed insights into the mechanism of imidazole ring opening, based on the pH-rate profiles and structural effects. Such studies are crucial for understanding the stability and reactivity of these compounds (Hovinen et al., 1990).
Structural Analysis
Structural analysis of related compounds, like 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate, provides valuable insights. This includes understanding the sugar conformation, side chain orientation, and the conformation of the purine ring, which is crucial for comprehending the interaction mechanisms of these molecules (Larson et al., 1989).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O4/c1-16-3-17(9-5(16)8(12)14-11(13)15-9)10-7(20)6(19)4(2-18)21-10/h4,6-7,10,18-20H,2-3H2,1H3,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWEIHYLQHANS-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=C1C(=NC(=N2)N)Cl)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN(C2=C1C(=NC(=N2)N)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)





![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)


![Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate](/img/structure/B1379232.png)

